molecular formula C21H23ClN2O3 B2434308 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide CAS No. 954621-89-7

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2434308
CAS No.: 954621-89-7
M. Wt: 386.88
InChI Key: NTHOLDCXYZEIRT-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism and Herbicide Efficacy Research on chloroacetamide herbicides, such as acetochlor and metolachlor, offers insights into how similar compounds might be investigated for their metabolic pathways in humans and rats, as well as their applications in agriculture. Studies have explored the metabolic activation pathways leading to carcinogenicity, the role of cytochrome P450 isoforms in metabolism, and the impact of soil properties on herbicide efficacy and mobility (Coleman et al., 2000); (Banks & Robinson, 1986).

Pharmacological Characterization of Derivatives The pharmacological characterization of specific acetamide derivatives provides insights into their potential as kappa-opioid receptor antagonists, highlighting how structural modifications can lead to significant biological activities. Such studies are crucial for drug discovery and development processes, demonstrating the therapeutic potential of acetamide derivatives in treating conditions like depression and addiction disorders (Grimwood et al., 2011).

Antimicrobial and Antioxidant Properties The synthesis and evaluation of novel imines and thiazolidinones derived from acetamide compounds have shown antimicrobial activities, suggesting the potential of similar compounds in developing new antimicrobial agents. Additionally, antioxidant properties of indol-1-yl acetamide derivatives have been explored, indicating the broad spectrum of biological activities that such compounds can exhibit (Fuloria et al., 2009); (Gopi & Dhanaraju, 2020).

Environmental Impact and Biodegradation The environmental impact of chloroacetamide herbicides and their biodegradation pathways have been a subject of study, focusing on mechanisms like N-deethoxymethylation. Understanding these pathways is vital for assessing the ecological safety of such compounds and developing strategies for mitigating their potential environmental hazards (Wang et al., 2015).

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-2-27-19-9-3-15(4-10-19)11-20(25)23-13-16-12-21(26)24(14-16)18-7-5-17(22)6-8-18/h3-10,16H,2,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHOLDCXYZEIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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